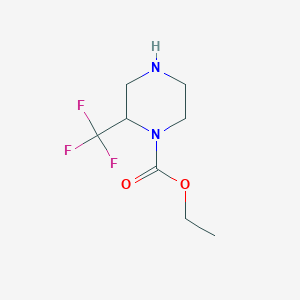

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate

Description

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate is a piperazine derivative featuring a trifluoromethyl (-CF₃) group at the 2-position of the heterocyclic ring and an ethyl carboxylate ester (-COOEt) at the 1-position. Piperazine derivatives are widely studied for their conformational flexibility, which allows interactions with biological targets such as neurotransmitter receptors and enzymes. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the ethyl carboxylate serves as a versatile intermediate for further functionalization .

Properties

Molecular Formula |

C8H13F3N2O2 |

|---|---|

Molecular Weight |

226.20 g/mol |

IUPAC Name |

ethyl 2-(trifluoromethyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C8H13F3N2O2/c1-2-15-7(14)13-4-3-12-5-6(13)8(9,10)11/h6,12H,2-5H2,1H3 |

InChI Key |

QJYLZYSCWSOXHF-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)N1CCNCC1C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate typically involves the introduction of the trifluoromethyl group into the piperazine ring. One common method is the reaction of piperazine derivatives with trifluoromethylating agents under controlled conditions. For example, the reaction of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines, which can then be deprotected to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups attached to the piperazine ring.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce different functional groups into the piperazine ring .

Scientific Research Applications

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its stability and biological activity.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(trifluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Piperazine derivatives are often modified at the 1- and 4-positions, but substitutions at the 2-position (as in the target compound) are less common. Key structural analogs and their properties are summarized below:

Key Differences

Substitution Position: The target compound’s -CF₃ group at the 2-position of the piperazine ring distinguishes it from analogs like Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate, where substituents are on the aryl group attached to the piperazine .

Electronic Effects :

- The -CF₃ group is strongly electron-withdrawing, which may reduce basicity of the piperazine nitrogen compared to electron-donating groups (e.g., -OCH₃ in Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ) .

Synthetic Routes :

- The target compound’s synthesis likely involves nucleophilic substitution or reductive amination, similar to 1-(2-(trifluoromethyl)phenyl)piperazine (tert-butyl protection/deprotection) .

- Contrast with Ethyl 4-(3-nitropyridin-2-yl)piperazine-1-carboxylate , which is synthesized via coupling of ethyl bromoacetate with piperazine intermediates .

Biological Relevance :

- While Ethyl 4-{2-hydroxy-2-[4-(methylsulfonyl)phenyl]ethyl}piperazine-1-carboxylate shows antimycobacterial activity, the -CF₃ group in the target compound may confer resistance to oxidative metabolism, extending half-life .

- Piperazines with aryl groups (e.g., p-MPPI ) exhibit serotonin receptor antagonism, but the target compound’s activity remains speculative without direct data .

Table: Comparative Physicochemical Properties

| Property | This compound | Ethyl 4-(4-fluorophenyl)piperazine-1-carboxylate | 1-(2-(Trifluoromethyl)phenyl)piperazine |

|---|---|---|---|

| LogP (Predicted) | ~2.5 | ~2.8 | ~3.0 |

| Water Solubility | Low (CF₃ enhances lipophilicity) | Moderate | Low |

| Metabolic Stability | High (CF₃ resists oxidation) | Moderate | Moderate |

| Synthetic Complexity | Intermediate | Low | High (requires aryl coupling) |

Research Implications

- Drug Design : The -CF₃ group’s metabolic stability makes the target compound a candidate for CNS drugs requiring blood-brain barrier penetration.

- Structural Studies : Conformational analysis using Cremer-Pople puckering parameters could elucidate the impact of 2-position substitution on piperazine ring dynamics .

- Biological Screening : Prioritize assays for kinase inhibition (cf. MK41 ) or antimicrobial activity (cf. xanthone derivatives ).

Limitations : Direct pharmacological data for the target compound are absent in the evidence; inferences are drawn from structural analogs. Further synthesis and testing are required to validate hypotheses.

Biological Activity

Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate (ETPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

Chemical Structure and Properties

ETPC is characterized by a piperazine ring substituted with a trifluoromethyl group and an ethyl ester. The presence of the trifluoromethyl group enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.

Antiviral Activity

Recent studies have indicated that derivatives of piperazine, including ETPC, exhibit promising antiviral properties. For instance, novel trifluoromethyl pyridine piperazine derivatives demonstrated significant activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV). The effectiveness was quantified using EC50 values, with some compounds showing superior protective effects compared to standard treatments .

Table 1: Antiviral Activity Against TMV and CMV

| Compound | Virus Type | Curative Activity (%) | EC50 (µg/mL) |

|---|---|---|---|

| A17 | TMV | 68.6 | 20.2 |

| A16 | TMV | 87.0 | 18.4 |

| A3 | CMV | 61.0 | 347.8 |

Antimicrobial Activity

ETPC has also been evaluated for its antimicrobial properties. Studies show that similar piperazine derivatives exhibit activity against various bacterial strains, including multidrug-resistant bacteria. The mechanism involves the inhibition of efflux pumps, which are critical in mediating antibiotic resistance .

Table 2: Antimicrobial Efficacy

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound 1 | E. coli | >500 |

| Compound 2 | S. aureus | <50 |

| Compound 3 | Pseudomonas aeruginosa | <25 |

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor, particularly targeting AMP-activated protein kinase (AMPK). Compounds derived from piperazine scaffolds have shown varying degrees of potency in activating AMPK, which plays a crucial role in cellular energy homeostasis and metabolism .

Table 3: AMPK Activation Potency

| Compound | EC50 (µM) |

|---|---|

| Compound A | 0.019 |

| Compound B | 0.0093 |

Case Studies

- Antiviral Efficacy : A study evaluated the antiviral efficacy of ETPC derivatives against TMV and CMV in plant systems, revealing that certain compounds significantly enhanced the systemic acquired resistance (SAR) in treated plants, suggesting potential agricultural applications .

- Antimicrobial Resistance : Research on piperazine-based compounds indicated their ability to potentiate the effects of existing antibiotics against resistant strains of bacteria, highlighting their role as efflux pump inhibitors .

Q & A

Q. What are the common synthetic routes for Ethyl 2-(trifluoromethyl)piperazine-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, tert-butyl piperazine-1-carboxylate reacts with 1-bromo-2-(trifluoromethyl)benzene using Pd(OAc)₂, BINAP, and NaOt-Bu in toluene at 110°C for 16 hours, followed by Boc deprotection with HCl to yield the piperazine core . Alternative routes involve coupling activated esters (e.g., pyrimidine carboxylates) with trifluoromethyl-substituted boronic acids under Suzuki-Miyaura conditions, as seen in Reference Example 13 of EP 4374877 . Post-synthetic modifications, such as amidation or esterification, are conducted using reagents like propylphosphonic anhydride (T3P®) and triethylamine in dichloroethane under reflux .

Q. What characterization techniques are used to confirm the structure of this compound?

Key techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.64–7.21 ppm for aromatic protons, δ 3.57–2.88 ppm for piperazine protons) .

- LCMS : To verify molecular weight (e.g., m/z 366 [M+H]⁺ for pyrimidine derivatives) .

- Chromatography : Flash column chromatography (e.g., 0–100% EtOAc in hexanes) for purification .

- Elemental analysis : Confirming C, H, N, and F content.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis?

- Catalyst selection : Pd(OAc)₂ with BINAP enhances coupling efficiency for aryl halides, as shown in Step A of , achieving 92% yield .

- Solvent systems : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates.

- Temperature control : Prolonged heating (16 hours at 110°C) ensures complete coupling , while milder conditions (e.g., 80°C for amidation) prevent decomposition .

- Workup protocols : Sequential extraction with ethyl acetate and brine minimizes impurity carryover .

Q. How does the trifluoromethyl group influence the compound’s reactivity in further functionalization?

The -CF₃ group is both electron-withdrawing and sterically bulky, which:

- Reduces nucleophilic substitution rates at adjacent positions, directing reactions to meta/para sites.

- Enhances metabolic stability in biological studies, as seen in kinase inhibitors derived from similar fragments .

- Facilitates π-stacking interactions in molecular docking, as observed in enzyme inhibition studies .

Q. What strategies are used to analyze the compound’s interaction with biological targets?

- Molecular docking : Simulations (e.g., AutoDock Vina) predict binding affinities to enzymes like tyrosine kinases .

- Activity-Based Protein Profiling (ABPP) : Gel-based ABPP with human proteomes identifies selective inhibitors (e.g., ABX-1431) targeting lipid metabolism enzymes .

- In vitro assays : Cytotoxicity screening (e.g., MTT assays) evaluates anticancer potential .

Q. How can researchers resolve discrepancies in reported yields from different synthesis methods?

- Reagent purity : Trace moisture in NaOt-Bu can reduce Pd catalyst activity; rigorous drying improves reproducibility .

- Catalyst loading : Lower Pd(OAc)₂ (0.11 mmol vs. 0.22 mmol BINAP) prevents side reactions .

- Reaction monitoring : TLC (1:8 EtOAc:hexane) ensures intermediate stability . Contrastingly, T3P®-mediated amidation requires strict anhydrous conditions to avoid hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.